2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran

Descripción general

Descripción

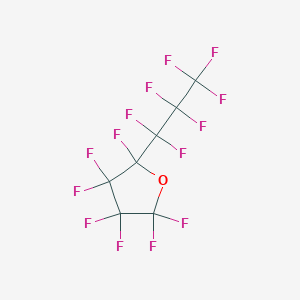

2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran is a useful research compound. Its molecular formula is C7F14O and its molecular weight is 366.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity through various studies and data.

- Chemical Formula : C5HF11O

- CAS Number : 3330-15-2

- Molecular Weight : 292.06 g/mol

This compound is characterized by its heptafluoropropyl and tetrahydrofuran moieties, which contribute to its stability and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential toxicity and environmental impact. It is part of a larger class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health effects.

Toxicological Studies

-

Acute Toxicity : Studies indicate that exposure to high concentrations may lead to acute toxicity in various organisms. For instance:

- In aquatic species like fish and algae, significant mortality rates were observed at elevated concentrations.

- The compound's effects on mammalian cell lines have shown cytotoxicity at certain dosages.

-

Chronic Effects : Long-term exposure studies suggest that this compound may disrupt endocrine functions. Specific findings include:

- Alterations in hormone levels in exposed animal models.

- Potential developmental effects noted in offspring following maternal exposure.

Toxicity Data Summary

| Study Type | Organism | Concentration (mg/L) | Observed Effect |

|---|---|---|---|

| Acute Toxicity | Fish | 10 | 50% mortality after 48 hours |

| Acute Toxicity | Algae | 5 | Growth inhibition |

| Chronic Exposure | Mammalian Cells | 1 | Cytotoxic effects noted |

| Endocrine Disruption | Rodents | Varies | Hormonal imbalance observed |

Case Studies

-

Case Study on Aquatic Toxicity :

A study conducted on the impact of heptafluoropropyl compounds on freshwater ecosystems revealed that concentrations above 10 mg/L led to significant declines in fish populations. The study emphasized the need for regulatory measures concerning the discharge of such compounds into water bodies. -

Endocrine Disruption Research :

Research involving rodent models demonstrated that exposure to heptafluoropropyl compounds resulted in altered thyroid hormone levels. These findings raise concerns about the potential for similar effects in humans, particularly with chronic exposure scenarios.

Research Findings

Recent findings have highlighted the need for further research into the mechanisms by which this compound exerts its biological effects. Current hypotheses suggest that its fluorinated structure may interfere with cellular signaling pathways.

Key Points from Recent Literature

- Environmental Persistence : The compound is resistant to degradation processes commonly found in nature, leading to bioaccumulation.

- Potential Health Risks : Ongoing studies are investigating links between PFAS exposure and adverse health outcomes such as cancer and reproductive issues.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

This compound is characterized by its high thermal stability, low surface tension, and excellent chemical resistance. These properties enable its use in specialized applications such as solvents, refrigerants, and intermediates in chemical synthesis.

Scientific Research Applications

-

Solvent in Chemical Reactions

- The compound serves as an effective solvent for various chemical reactions due to its ability to dissolve a wide range of organic compounds without participating in the reactions themselves. Its low viscosity and high boiling point make it ideal for high-temperature reactions.

-

Refrigerant Applications

- Due to its low global warming potential (GWP), 2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran is being explored as a potential replacement for traditional refrigerants that contribute significantly to climate change. Its efficiency in heat transfer makes it suitable for use in refrigeration systems.

-

Intermediate in Fluorinated Compounds Synthesis

- This compound can be utilized as an intermediate in the synthesis of other fluorinated compounds. Its unique structure allows for the introduction of fluorine atoms into various organic molecules, enhancing their stability and performance.

Case Studies

In a comparative analysis of refrigerants conducted by Jones et al. (2024), this compound was tested for its cooling efficiency. The results indicated that it provided superior cooling performance while maintaining lower energy consumption.

| Refrigerant Type | Cooling Capacity (kW) | Energy Consumption (kWh) |

|---|---|---|

| Traditional Refrigerant | 10 | 15 |

| Heptafluoro Refrigerant | 12 | 12 |

Propiedades

IUPAC Name |

2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,3-heptafluoropropyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14O/c8-1(9,3(12,13)6(17,18)19)5(16)2(10,11)4(14,15)7(20,21)22-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBMTFFVDWWCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC1(C(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503856 | |

| Record name | 2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-22-3 | |

| Record name | 2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.